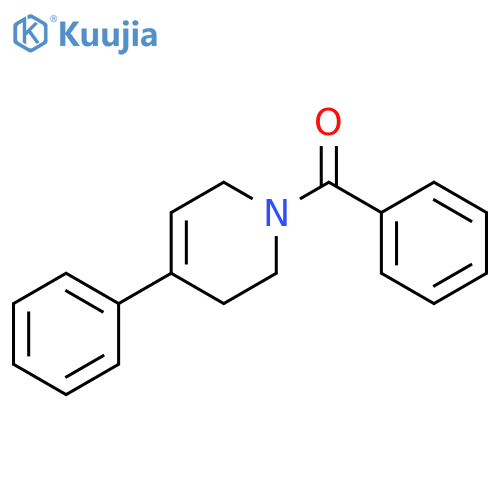

Cas no 1257268-45-3 (1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine)

1257268-45-3 structure

商品名:1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine 化学的及び物理的性質

名前と識別子

-

- 1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine

-

- インチ: 1S/C18H17NO/c20-18(17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-11H,12-14H2

- InChIKey: CNFUXJHCOAYGKW-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(C2=CC=CC=C2)=CC1)(C1=CC=CC=C1)=O

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM412980-1g |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95%+ | 1g |

$*** | 2023-03-29 | |

| Enamine | EN300-1587548-10.0g |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95.0% | 10.0g |

$1778.0 | 2025-03-21 | |

| Enamine | EN300-1587548-1000mg |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95.0% | 1000mg |

$414.0 | 2023-09-24 | |

| Enamine | EN300-1587548-10000mg |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95.0% | 10000mg |

$1778.0 | 2023-09-24 | |

| Enamine | EN300-1587548-250mg |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95.0% | 250mg |

$162.0 | 2023-09-24 | |

| Aaron | AR01EMR5-250mg |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95% | 250mg |

$248.00 | 2025-02-10 | |

| Aaron | AR01EMR5-100mg |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95% | 100mg |

$181.00 | 2025-02-10 | |

| 1PlusChem | 1P01EMIT-1g |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95% | 1g |

$574.00 | 2024-07-09 | |

| A2B Chem LLC | AX61189-250mg |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95% | 250mg |

$206.00 | 2024-04-20 | |

| 1PlusChem | 1P01EMIT-100mg |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine |

1257268-45-3 | 95% | 100mg |

$196.00 | 2024-07-09 |

1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

1257268-45-3 (1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine) 関連製品

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2230780-65-9(IL-17A antagonist 3)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量